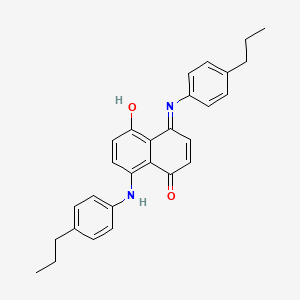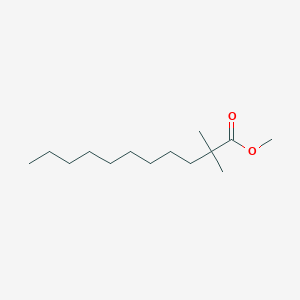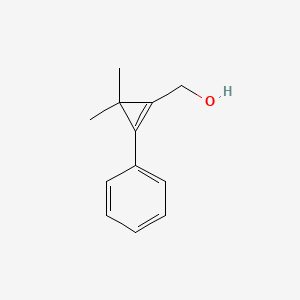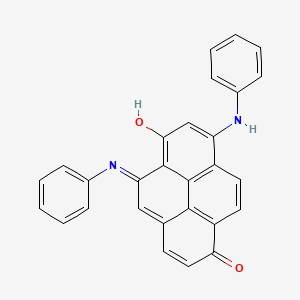![molecular formula C10H22O2SSi B14361235 {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane CAS No. 91453-33-7](/img/structure/B14361235.png)
{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane is a chemical compound with a unique structure that includes a silane group bonded to an ethenesulfinyl-ethoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane typically involves the reaction of diethylmethylchlorosilane with 2-(ethenesulfinyl)ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); reactions may require a catalyst or base to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
While specific biological applications are less common, the compound’s derivatives may be explored for their potential biological activity, including as intermediates in the synthesis of biologically active molecules.
Medicine
Research into the medicinal applications of this compound is ongoing. Its derivatives could be investigated for their potential as therapeutic agents or as part of drug delivery systems.
Industry
In industry, the compound is used in the production of advanced materials, including polymers and coatings. Its unique properties can enhance the performance of these materials, making them more durable and efficient.
作用機序
The mechanism of action of {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane involves its interaction with various molecular targets. The ethenesulfinyl group can participate in redox reactions, while the silane moiety can form strong bonds with other silicon-containing compounds. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
類似化合物との比較
Similar Compounds
Silane, [[2-(ethenylsulfinyl)ethoxy]methyl]diethylmethyl-: This compound has a similar structure but with slight variations in the functional groups.
Diethylmethylchlorosilane: A precursor in the synthesis of {[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane.
2-(Ethenesulfinyl)ethanol: Another precursor used in the synthesis process.
Uniqueness
What sets this compound apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly valuable in applications requiring specific chemical transformations and properties.
特性
CAS番号 |
91453-33-7 |
|---|---|
分子式 |
C10H22O2SSi |
分子量 |
234.43 g/mol |
IUPAC名 |
2-ethenylsulfinylethoxymethyl-diethyl-methylsilane |
InChI |
InChI=1S/C10H22O2SSi/c1-5-13(11)9-8-12-10-14(4,6-2)7-3/h5H,1,6-10H2,2-4H3 |
InChIキー |
WUEACRPOJSUCHN-UHFFFAOYSA-N |
正規SMILES |
CC[Si](C)(CC)COCCS(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one](/img/structure/B14361172.png)



![2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14361215.png)
![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)

![3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B14361227.png)


